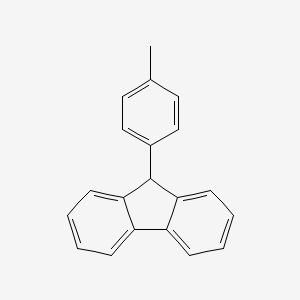
9-(4-Methylphenyl)-9H-fluorene
説明
9-(4-Methylphenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It features a fluorene core with a 4-methylphenyl group attached at the 9-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of 4-methylphenyl with a halogenated fluorene. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to enhance yield and purity for industrial applications.
化学反応の分析
Types of Reactions
9-(4-Methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .
科学的研究の応用
9-(4-Methylphenyl)-9H-fluorene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 9-(4-Methylphenyl)-9H-fluorene in its applications involves its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in organic electronics and materials science. The molecular targets and pathways involved include the interaction with conductive polymers and the formation of charge-transfer complexes .
類似化合物との比較
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the methyl group on the phenyl ring, which can affect its electronic properties.
9-(4-Methoxyphenyl)-9H-fluorene: Contains a methoxy group instead of a methyl group, influencing its reactivity and applications.
9-(4-Bromophenyl)-9H-fluorene: The presence of a bromine atom can enhance its reactivity in further substitution reactions.
Uniqueness
9-(4-Methylphenyl)-9H-fluorene is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in organic electronics and materials science .
特性
IUPAC Name |
9-(4-methylphenyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHZMOBYQUIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171163 | |
| Record name | 9-(4-Methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-43-0 | |
| Record name | NSC 86495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018153430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(4-Methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)





